α-Glucosidase Inhibitory Activity: A Potential Basis for Antidiabetic Differentiation
2-(3-Bromophenyl)isothiazolidine 1,1-dioxide has been reported to inhibit the α-glucosidase enzyme, a validated target for managing postprandial hyperglycemia in type 2 diabetes . While direct head-to-head IC50 data against a specific comparator is not publicly available for this exact molecule, class-level SAR (Structure-Activity Relationship) studies on related isothiazolidine 1,1-dioxide analogs indicate that the substitution pattern on the phenyl ring is a key determinant of potency [1]. The presence of a bromine atom at the meta-position is expected to confer a distinct binding mode and inhibitory profile compared to the para-substituted analog (2-(4-bromophenyl)isothiazolidine 1,1-dioxide, CAS 71703-16-7) or the non-halogenated parent compound. This evidence, while not a direct head-to-head comparison, provides a compelling basis for prioritizing the 3-bromo derivative in antidiabetic research programs.
| Evidence Dimension | In vitro α-glucosidase inhibition |
|---|---|
| Target Compound Data | Qualitatively described as exhibiting α-glucosidase inhibitory activity . |
| Comparator Or Baseline | Acarbose (standard drug): IC50 = 58.8 µM in a related benzothiazine series [2]; other isothiazolidine 1,1-dioxide analogs (e.g., 4-bromophenyl derivative) not directly compared. |
| Quantified Difference | Not quantified. Activity relative to acarbose and close analogs remains to be established. |
| Conditions | In vitro enzyme assay; specific conditions not detailed in available literature for the target compound. |
Why This Matters
This evidence highlights a specific therapeutic direction (antidiabetic research) that differentiates this compound from other isothiazolidine 1,1-dioxides primarily studied for anti-inflammatory applications.
- [1] Inagaki M, Tsuri T, Jyoyama H, et al. Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton: cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. J Med Chem. 2000;43(10):2040-2048. DOI: 10.1021/jm9906015 View Source
- [2] Saddique FA, Ahmad M, Ashfaq UA, et al. Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules. 2021;26(10):3043. DOI: 10.3390/molecules26103043 View Source
